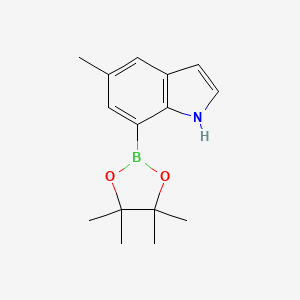
4-Pyridinamine, N-1-naphthalenyl-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(NAPHTHALEN-1-YL)-3-NITROPYRIDIN-4-AMINE is an organic compound that features a naphthalene ring attached to a pyridine ring through an amine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(NAPHTHALEN-1-YL)-3-NITROPYRIDIN-4-AMINE typically involves the coupling of a naphthalene derivative with a nitropyridine derivative. One common method includes the following steps:
Nitration of Pyridine: Pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitropyridine.
Amination: The 3-nitropyridine is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative.
Coupling Reaction: The aminated pyridine is coupled with a naphthalene derivative, often using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods: Industrial production of N-(NAPHTHALEN-1-YL)-3-NITROPYRIDIN-4-AMINE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: N-(NAPHTHALEN-1-YL)-3-NITROPYRIDIN-4-AMINE can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the naphthalene or pyridine rings.
Reduction: Aminated derivatives where the nitro group is converted to an amine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(NAPHTHALEN-1-YL)-3-NITROPYRIDIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of N-(NAPHTHALEN-1-YL)-3-NITROPYRIDIN-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-(NAPHTHALEN-1-YL)PHENAZINE-1-CARBOXAMIDE: Another naphthalene derivative with potential fungicidal properties.
NAPHTHALENE-1-YL METHANONE DERIVATIVES: Used in various synthetic applications and as intermediates in organic synthesis.
Uniqueness: N-(NAPHTHALEN-1-YL)-3-NITROPYRIDIN-4-AMINE is unique due to its combination of a naphthalene ring and a nitropyridine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
104538-29-6 |
|---|---|
Formule moléculaire |
C15H11N3O2 |
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
N-naphthalen-1-yl-3-nitropyridin-4-amine |
InChI |
InChI=1S/C15H11N3O2/c19-18(20)15-10-16-9-8-14(15)17-13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,16,17) |
Clé InChI |
CRQNFCCINFKHNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC3=C(C=NC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)

![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11856225.png)



![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)
![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)

![[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-](/img/structure/B11856263.png)


